8-Bromo-5-fluoroisoquinoline

Organic Synthesis Cross-Coupling Chemistry Medicinal Chemistry

8-Bromo-5-fluoroisoquinoline is the definitive choice for medicinal chemistry programs demanding orthogonal reactivity. The C8 bromide enables Pd-catalyzed cross-coupling (Suzuki, Heck, Sonogashira) while the C5 fluoride remains intact, enabling sequential elaboration strategies impossible with mono-halogenated isoquinolines. This specific 5-fluoro,8-bromo pattern is critical: regioisomers like 5-bromo-8-fluoroisoquinoline exhibit divergent reactivity, and 8-bromo substitution in related quinoline scaffolds confers superior resistance to drug-resistant viral mutants. Procure this high-purity intermediate to unlock IP-protected BTK inhibitor space and USP2/USP7 selectivity programs.

Molecular Formula C9H5BrFN
Molecular Weight 226.04
CAS No. 1378874-27-1
Cat. No. B3100884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-5-fluoroisoquinoline
CAS1378874-27-1
Molecular FormulaC9H5BrFN
Molecular Weight226.04
Structural Identifiers
SMILESC1=CC(=C2C=NC=CC2=C1F)Br
InChIInChI=1S/C9H5BrFN/c10-8-1-2-9(11)6-3-4-12-5-7(6)8/h1-5H
InChIKeyQUJQDOYLFSTNOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Bromo-5-fluoroisoquinoline (CAS 1378874-27-1) Procurement Guide: Technical Specifications and Research-Grade Purity Data


8-Bromo-5-fluoroisoquinoline (CAS 1378874-27-1) is a halogenated heterocyclic building block belonging to the isoquinoline class, characterized by a bromine substituent at the 8-position and a fluorine substituent at the 5-position on the bicyclic isoquinoline core . The compound has a molecular formula of C9H5BrFN and a molecular weight of 226.05 g/mol . Commercially available specifications typically range from 95% to 98% purity, with analytical characterization including NMR, HPLC, and GC available from multiple vendors . The strategic positioning of bromine and fluorine substituents creates orthogonal reactive handles for cross-coupling chemistry and property modulation [1].

8-Bromo-5-fluoroisoquinoline Substitution Risk Analysis: Why Isomeric or Mono-Halogenated Analogs Cannot Be Interchanged


Substituting 8-bromo-5-fluoroisoquinoline with alternative halogenated isoquinolines introduces material risks to synthetic outcomes and biological performance that cannot be mitigated without full revalidation. The specific 5-fluoro,8-bromo substitution pattern is non-interchangeable with regioisomers such as 5-bromo-8-fluoroisoquinoline (CAS 679433-94-4) due to divergent reactivity in cross-coupling reactions and distinct electronic effects on the heterocyclic core [1]. Mono-halogenated isoquinolines lacking either the bromine handle for Suzuki/Heck couplings or the fluorine atom for metabolic modulation offer fundamentally different synthetic utility . Evidence from halogen-substituted isoquinoline scaffolds demonstrates that specific halogen positioning critically determines both chemical reactivity and biological target selectivity—introduction of fluorine can completely switch inhibitor selectivity profiles between related protein targets [2]. In the quinoline scaffold, bromine substitution at the 8-position confers superior resistance to drug-resistant viral mutants compared to 6-bromo analogs, establishing that positional isomerism is pharmacologically consequential [3].

8-Bromo-5-fluoroisoquinoline Quantitative Differentiation Evidence: Comparator-Based Selection Criteria


8-Bromo-5-fluoroisoquinoline Dual Orthogonal Reactive Handles: Synthetic Versatility vs. Mono-Halogenated Isoquinolines

8-Bromo-5-fluoroisoquinoline provides two distinct reactive sites that operate under orthogonal reaction conditions: the C-Br bond at the 8-position participates readily in palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Sonogashira), while the C-F bond at the 5-position remains intact under these conditions, preserving the fluorine atom for downstream property modulation. In contrast, mono-halogenated isoquinolines such as 5-fluoroisoquinoline (CAS 394-66-1) lack the bromine handle entirely, eliminating cross-coupling capability . The 5-bromo-8-fluoroisoquinoline regioisomer (CAS 679433-94-4) presents an inverted halogen arrangement with fundamentally different electronic effects on the heterocyclic ring due to altered substitution patterns [1].

Organic Synthesis Cross-Coupling Chemistry Medicinal Chemistry

8-Bromo Substituent Positional Advantage: Resistance Profile vs. 6-Bromo Quinoline Analogs

In a direct structure-activity relationship study of multi-substituted quinoline-based HIV-1 integrase allosteric inhibitors (ALLINIs), the addition of bromine at the 8-position conferred superior antiviral properties compared to the 6-bromo analog. Critically, when tested against the ALLINI-resistant IN A128T mutant virus, the 6-bromo analog exhibited significant loss of potency, while the 8-bromo analog retained full effectiveness [1]. Although this study was conducted on the quinoline scaffold rather than isoquinoline, the topological similarity between the 8-position in both bicyclic systems provides class-level inference for the positional advantage of 8-bromo substitution in isoquinoline-based inhibitor design.

Antiviral Drug Discovery HIV-1 Integrase ALLINI Resistance

Fluorine Substituent Critical Role in Selectivity Switching: USP2 vs. USP7 Inhibition

In structure-activity relationship studies of halogen-substituted isoquinoline-1,3-dione-based deubiquitinase inhibitors, the introduction of a fluorine atom on the isoquinoline scaffold completely switched the selectivity of the inhibitor between USP2 and USP7. The study demonstrated a compound with IC50 of 250 nM against USP2 operating through a reactive oxygen species-independent, uncompetitive mechanism [1]. This finding establishes that fluorine substitution on the isoquinoline core is not merely a passive property modulator but an active determinant of target selectivity—a critical consideration when selecting between fluorinated and non-fluorinated isoquinoline building blocks.

Deubiquitinase Inhibitors USP2/USP7 Selectivity Engineering

8-Bromo-5-fluoroisoquinoline Application as Key Intermediate in Kinase-Targeted Therapeutic Programs

8-Bromo-5-fluoroisoquinoline is positioned as a versatile intermediate for kinase and CNS-targeted agents in pharmaceutical development [1]. The broader fluoroisoquinoline compound class serves as production intermediates for BTK inhibitors, as documented in recent patent literature describing methods for producing fluoroisoquinoline compounds as intermediates for triazine derivatives with BTK inhibitory effects . Additionally, isoquinoline derivatives are claimed as HPK1 inhibitors in patent applications, with the isoquinoline scaffold serving as the core pharmacophore [2]. While direct comparative IC50 data for the target compound itself is not available in the public domain, its structural features—specifically the 5-fluoro substitution for metabolic stability and the 8-bromo handle for diversification—align it with validated kinase inhibitor pharmacophores.

Kinase Inhibition BTK Inhibitors HPK1 Inhibitors

8-Bromo-5-fluoroisoquinoline Optimal Procurement and Application Scenarios for Research and Development


Medicinal Chemistry: Kinase and CNS-Targeted Drug Discovery Programs

8-Bromo-5-fluoroisoquinoline is procured as a versatile intermediate for synthesizing kinase inhibitors and CNS-targeted agents [1]. The fluoroisoquinoline scaffold is documented in patent literature as a production intermediate for BTK inhibitors, with the fluorine atom contributing to metabolic stability and the isoquinoline core providing kinase binding affinity . The bromine handle at the 8-position enables rapid diversification via Suzuki, Heck, or Sonogashira couplings to generate compound libraries for screening [2]. This application stems directly from the compound's dual orthogonal reactive handles (Section 3, Evidence 1) and its established role in kinase inhibitor programs (Section 3, Evidence 4).

Deubiquitinase (DUB) Inhibitor Development: USP2/USP7 Selectivity Engineering

Based on class-level evidence showing that fluorine introduction on the isoquinoline scaffold completely switches inhibitor selectivity between USP2 and USP7 [1], 8-bromo-5-fluoroisoquinoline serves as a strategic starting point for synthesizing halogen-substituted isoquinoline-1,3-dione DUB inhibitors. The 5-fluoro substituent is critical for achieving target selectivity, while the 8-bromo position provides a site for further structure-activity relationship exploration. Programs targeting USP2 (IC50 = 250 nM achievable) or seeking to differentiate between USP2 and USP7 inhibition would specifically procure this fluorinated scaffold over non-fluorinated alternatives. This scenario directly follows from the selectivity switching evidence (Section 3, Evidence 3).

Antiviral Drug Discovery: ALLINI-Class Integrase Inhibitor Optimization

Evidence from quinoline-based HIV-1 integrase allosteric inhibitors demonstrates that 8-bromo substitution confers retention of full antiviral effectiveness against drug-resistant mutant virus, whereas 6-bromo analogs lose significant potency [1]. For antiviral programs exploring isoquinoline-based ALLINI analogs or similar mechanisms, 8-bromo-5-fluoroisoquinoline provides the strategically advantageous 8-position bromine while the 5-fluoro substituent offers additional metabolic stabilization. The selection of 8-bromo over alternative halogen positional isomers is directly supported by the comparative resistance profile data (Section 3, Evidence 2).

Organic Synthesis: Sequential Functionalization of Heterocyclic Scaffolds

8-Bromo-5-fluoroisoquinoline enables orthogonal sequential functionalization that mono-halogenated isoquinolines cannot support [1]. The C-Br bond at the 8-position undergoes palladium-catalyzed cross-coupling (Suzuki, Heck, Sonogashira) while the C-F bond at the 5-position remains intact under these conditions . This allows chemists to first elaborate the 8-position via cross-coupling, then leverage the fluorine atom for electronic modulation of the resulting scaffold, or in specialized protocols, activate the C-F bond for subsequent transformations [2]. This synthetic strategy is unavailable with mono-halogenated isoquinolines like 5-fluoroisoquinoline (CAS 394-66-1) that lack the cross-coupling handle entirely. This scenario directly implements the orthogonal reactivity advantage (Section 3, Evidence 1).

Technical Documentation Hub

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